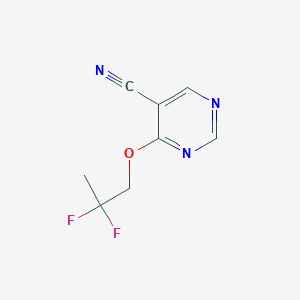

4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2,2-difluoropropoxy)pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2N3O/c1-8(9,10)4-14-7-6(2-11)3-12-5-13-7/h3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONWXBZYKBBNQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=NC=NC=C1C#N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile typically involves the reaction of 2,2-difluoropropanol with pyrimidine-5-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoropropoxyl group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form corresponding acids or alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can produce corresponding oxides and reduced forms .

Wissenschaftliche Forschungsanwendungen

4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a tyrosine kinase inhibitor, targeting epidermal growth factor receptors (EGFR) in cancer therapy.

Pharmaceutical Research: The compound is investigated for its antimicrobial and anticancer properties, showing promising activity against various cancer cell lines.

Biological Studies: It is used in studies to understand its mechanism of action and interaction with biological targets.

Wirkmechanismus

The mechanism of action of 4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile involves its interaction with molecular targets such as tyrosine kinases. The compound acts as an ATP mimetic, binding to the ATP-binding site of tyrosine kinases and inhibiting their activity. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Key Examples:

- 4-(Pyridin-2-ylmethoxy)phenyl-substituted derivative (): Features a bulky aromatic alkoxy group, enhancing π-π stacking interactions but reducing solubility .

- 4-(Diethylamino)-6-(4-methoxyphenyl)-2-phenyl derivative (): Methoxy groups improve solubility, with a molecular weight of 358.44 g/mol .

- 2-[(2-Methoxyethyl)sulfanyl] derivative (): Combines methoxy and thioether groups, yielding a melting point of 113–115°C .

Table 1: Alkoxy-Substituted Derivatives

Comparison with Fluorinated Pyrimidine-5-carbonitriles

Key Examples:

Table 2: Fluorinated Derivatives

The target’s difluoropropoxyl group may balance lipophilicity and polarity, optimizing pharmacokinetics compared to fully fluorinated alkyl chains .

Comparison with Thioether-Substituted Derivatives

Thioether groups (e.g., methylthio in ) often lower melting points and enhance reactivity. For example:

- 4-(3,4-Dimethylphenyl)-2-(methylthio) derivative (): Melting point 266–268°C, with elemental analysis matching C₁₄H₁₃N₃OS .

- 2-[(4-Chlorobenzyl)sulfanyl] derivative (): Crystallographic studies reveal planar pyrimidine cores and intermolecular hydrogen bonding .

Comparison with Amino-Substituted Derivatives

Amino groups (e.g., diethylamino in ) improve solubility and hydrogen-bonding capacity. For instance:

Comparison with Chloro-Substituted Derivatives

Chloro-substituted analogs (e.g., 2-chloro-4-methoxy derivative in ) exhibit higher reactivity for nucleophilic substitution, with molecular weights ~169–306 g/mol .

Biologische Aktivität

4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile belongs to the pyrimidine family, which has been extensively studied for various pharmacological properties. Its unique structure allows it to interact with biological systems effectively.

The biological activity of 4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways. The compound exhibits:

- Antimicrobial Activity : Demonstrates effectiveness against various bacterial strains, including antibiotic-resistant bacteria. It potentially inhibits bacterial growth by disrupting cellular processes essential for survival.

- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile:

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that 4-(2,2-Difluoropropoxyl)pyrimidine-5-carbonitrile showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated its potential as a therapeutic agent against resistant strains.

- Anticancer Activity : In vitro studies on various cancer cell lines (e.g., MCF-7, A549) revealed that the compound exhibited cytotoxic effects comparable to established chemotherapeutics. The IC50 values indicated promising anticancer potential, suggesting further investigation into its mechanism of action is warranted .

- Anti-inflammatory Effects : Research indicated that the compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This property positions it as a candidate for treating inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for pyrimidine-5-carbonitrile derivatives, and how do reaction conditions influence yield?

Pyrimidine-5-carbonitrile derivatives are typically synthesized via multi-step reactions. Key steps include:

- Condensation reactions under acidic/basic conditions with aldehydes or thiourea derivatives to form the pyrimidine core .

- Nucleophilic substitution at the 4-position using fluorinated alkoxy groups (e.g., 2,2-difluoropropoxyl) in polar aprotic solvents like DMF .

- Thioether formation at the 2- and 6-positions using prop-2-yn-1-ylthio or tetrazole-thiol groups under reflux .

- Purification via acidification and crystallization (e.g., DMSO:Water 5:5) .

| Example Yields | Conditions | Reference |

|---|---|---|

| 89.9% (Compound 15) | Reflux, 24h, K₂CO₃ in ethanol/water | |

| 32.8% (Imidazole analog) | Extended reflux, steric hindrance |

Q. Which spectroscopic techniques are critical for characterizing pyrimidine-5-carbonitrile derivatives?

- 1H/13C NMR : Assigns substituent positions via chemical shifts (e.g., nitrile carbons at ~115 ppm, fluorinated alkoxy protons at 4.5–5.0 ppm) .

- HR-MS (ESI) : Confirms molecular weight (e.g., [M+H]⁺ for C₁₁H₆F₂N₂O: 220.0450) .

- X-ray crystallography (if available): Resolves ambiguous stereochemistry in dihydropyrimidine analogs .

Q. What structural motifs correlate with biological activity in pyrimidine-5-carbonitriles?

- 4-Position substituents : Fluorinated alkoxy groups (e.g., 2,2-difluoropropoxyl) enhance metabolic stability and target binding .

- Dihydropyrimidine core : Improves solubility and modulates kinase inhibition (e.g., CDK9 IC₅₀ < 100 nM) .

- Thioether linkages : Increase lipophilicity and influence cytotoxicity (e.g., thiophene vs. tetrazole derivatives) .

Advanced Research Questions

Q. How can conflicting spectral data for structurally similar analogs be resolved?

- 2D NMR (COSY, HSQC) : Differentiates overlapping signals in crowded regions (e.g., aromatic protons in thiophene-substituted analogs) .

- Isotopic labeling : Traces reaction pathways for ambiguous intermediates (e.g., ¹⁵N-labeled amines in condensation steps) .

- Computational modeling : Predicts chemical shifts using DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Solvent optimization : Replacing ethanol with acetonitrile reduces side reactions in thioether formation .

- Catalytic additives : KI or phase-transfer catalysts (e.g., TBAB) accelerate nucleophilic substitutions .

- Temperature control : Lowering reflux temperature from 85°C to 60°C minimizes decomposition in acid-sensitive intermediates .

Q. How do molecular docking studies inform kinase inhibitor design for this scaffold?

- CDK9 inhibition : Pyrimidine-5-carbonitriles bind the ATP pocket via hydrogen bonds with hinge-region residues (e.g., Cys106) .

- Selectivity : Bulky 4-position substituents (e.g., 3,4-dichlorophenyl) reduce off-target effects on CDK2/7 .

- Free-energy calculations (MM/GBSA) : Predict binding affinity changes for fluorinated vs. non-fluorinated analogs .

Data Contradictions and Resolutions

Q. Why do some analogs show high cytotoxicity but low enzymatic inhibition?

- Off-target effects : Thiophene-containing derivatives may interact with non-kinase targets (e.g., tubulin) .

- Prodrug activation : Nitrile hydrolysis in vivo generates active metabolites not detected in vitro .

Q. How to reconcile discrepancies in melting points for identical compounds?

- Polymorphism : Crystallization solvent (e.g., ethanol vs. DMSO) alters crystal packing .

- Purity assessment : Use DSC/TGA to detect solvates or hydrate forms .

Methodological Recommendations

- Synthetic protocols : Prioritize HR-MS over elemental analysis for nitrile-containing compounds due to combustion artifacts .

- Biological assays : Pair enzymatic IC₅₀ measurements with cellular viability assays (e.g., MTT) to confirm target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.